(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
The compound (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (hereafter referred to as the target compound) is a tetraacetylated glucopyranose derivative. Its structure features a 4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl substituent at the C6 position of the pyranose ring, with acetyl groups protecting hydroxyls at C2, C3, C4, and C5 (Figure 1). This compound is identified as Acetoxy Empagliflozin (CAS: 915095-99-7) in , a derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin. The acetyl groups enhance metabolic stability and lipophilicity, making it a precursor for prodrug development .
Properties
IUPAC Name |
[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27+,28-,29+,30-,31-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTYEGRDCQLUJE-KTUPMIEBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
619.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of PeracetylEmpagliflozin is the sodium-glucose co-transporter-2 (SGLT2) . SGLT2 is primarily responsible for the reabsorption of glucose in the kidney. By inhibiting SGLT2, PeracetylEmpagliflozin reduces glucose reabsorption, leading to increased glucose excretion and decreased blood glucose levels.
Mode of Action
PeracetylEmpagliflozin interacts with its target, SGLT2, by binding to it and inhibiting its function. This inhibition disrupts the normal reabsorption of glucose in the kidneys, leading to an increase in glucose excretion through urine. This ultimately results in a decrease in blood glucose levels, which is beneficial for managing conditions like type 2 diabetes mellitus.
Biochemical Pathways
PeracetylEmpagliflozin primarily affects the glucose reabsorption pathway in the kidneys. By inhibiting SGLT2, it disrupts the normal functioning of this pathway, leading to increased glucose excretion and decreased blood glucose levels. Additionally, it has been suggested that PeracetylEmpagliflozin may also influence other biochemical pathways related to inflammation and oxidative stress.
Pharmacokinetics
PeracetylEmpagliflozin is rapidly absorbed and reaches peak plasma concentrations after approximately 1.33–3.0 hours. The mean terminal half-life ranges from 10.3 to 18.8 hours in multiple-dose studies. Increases in exposure are dose-proportional, and oral clearance at steady state is similar to corresponding single-dose values, suggesting linear pharmacokinetics with respect to time. No clinically relevant alterations in pharmacokinetics were observed in mild to severe hepatic impairment, or in mild to severe renal impairment and end-stage renal disease.
Result of Action
The primary result of PeracetylEmpagliflozin’s action is a decrease in blood glucose levels. By inhibiting SGLT2 and disrupting glucose reabsorption in the kidneys, it increases glucose excretion, leading to decreased blood glucose levels. This makes it an effective therapeutic agent for managing conditions like type 2 diabetes mellitus. Additionally, it has been suggested that PeracetylEmpagliflozin may have beneficial effects on inflammation and oxidative stress.
Action Environment
The action of PeracetylEmpagliflozin can be influenced by various environmental factors. For instance, the presence of other medications can impact its pharmacokinetics and pharmacodynamics. Additionally, factors such as diet, exercise, and overall health status can also influence its efficacy and stability. Therefore, it’s important to consider these factors when using PeracetylEmpagliflozin for therapeutic purposes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Analysis
The target compound belongs to a class of acetylated glycosides with diverse aryl or heteroaryl substituents. Below is a comparative analysis of its structural analogs:
Table 1: Structural Comparison of Key Analogs
Key Observations :
Key Observations :
Physicochemical and Pharmacokinetic Properties
Table 3: Property Comparison
Notes:
- The target compound’s higher molecular weight and logP (vs.
- Fluorinated analogs (e.g., 10a, 12a) exhibit lower logP, favoring aqueous solubility .
Q & A
What are the optimal synthetic conditions for this compound, and how can reaction efficiency be improved?
Basic Research Question
The synthesis of this compound requires careful optimization of reaction parameters. Evidence from analogous acetylated pyran derivatives suggests using catalysts like trimethylphosphine in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), with stirring durations up to 24 hours for complete conversion . For similar allyloxy-substituted pyran intermediates, reaction yields improved with stoichiometric adjustments of acylating agents (e.g., benzoyl chloride derivatives) and bases like pyridine or DMAP . Key steps include:
- Catalyst selection : Trimethylphosphine enhances nucleophilic substitution in THF .
- Temperature control : Gradual warming from 0°C prevents side reactions.
- Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .
How should researchers purify and characterize this compound to ensure structural fidelity?
Basic Research Question
Post-synthesis purification and characterization are critical for validating the compound’s structure:
- Purification : Silica gel chromatography is recommended, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures) . Avoid aqueous washes if the compound is moisture-sensitive .
- Characterization :
What experimental strategies can resolve discrepancies in reported toxicity profiles of this compound?
Advanced Research Question
Conflicting toxicity data may arise from variations in assay conditions or impurity profiles. Methodological approaches include:
- In vitro vs. in vivo correlation : Conduct parallel assays (e.g., MTT for cytotoxicity and rodent acute toxicity studies) to identify species-specific responses .
- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., deacetylated derivatives) that may contribute to toxicity .
- Dose-response studies : Establish NOAEL (no-observed-adverse-effect-level) thresholds using OECD guidelines .
How does stereochemistry influence the compound’s interaction with biological targets?
Advanced Research Question
The (2R,3R,4R,5S,6S) configuration impacts binding affinity and metabolic stability:
- Molecular docking : Use software like AutoDock to simulate interactions with enzymes (e.g., glycosidases or cytochrome P450 isoforms) .
- Comparative studies : Synthesize stereoisomers and evaluate their IC values in enzyme inhibition assays .
- Metabolic stability : Assess hepatic microsomal degradation rates to correlate stereochemistry with half-life .
What are the recommended storage conditions to maintain compound stability?
Basic Research Question
Proper storage prevents degradation:
- Temperature : Store at 2–8°C in airtight, light-resistant containers to avoid hydrolysis of acetyl groups .
- Humidity control : Use desiccants (e.g., silica gel) to minimize moisture exposure, as water can hydrolyze acetoxy moieties .
- Long-term stability : Monitor via periodic HPLC analysis; repurify if impurity levels exceed 5% .
How can computational methods guide the design of derivatives with enhanced bioactivity?
Advanced Research Question
Structure-activity relationship (SAR) studies benefit from computational tools:
- QSAR modeling : Train models using bioactivity data of analogs to predict modifications (e.g., halogen substitution at the 4-chloro position) .
- ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
- Fragment-based design : Identify pharmacophores via molecular dynamics simulations to optimize binding to target proteins .
What analytical techniques are most effective for detecting decomposition products during kinetic studies?
Advanced Research Question
Monitor degradation pathways using:
- LC-MS/MS : Track hydrolytic byproducts (e.g., deacetylated species) in real-time under varying pH conditions .
- TGA/DSC : Thermogravimetric analysis identifies temperature-dependent decomposition thresholds (e.g., >200°C for acetylated cores) .
- Isothermal calorimetry : Quantify heat flow changes during degradation to calculate activation energies .
How can researchers mitigate risks associated with handling this compound in laboratory settings?
Basic Research Question
Safety protocols are essential due to acute toxicity risks (oral LD Category 4):
- PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles .
- Ventilation : Use fume hoods to limit inhalation exposure (P95 respirators if airborne particles are generated) .
- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .
What role does the tetrahydrofuran-3-yloxybenzyl group play in modulating solubility and bioavailability?
Advanced Research Question
The substituent’s lipophilicity and conformation influence drug-like properties:
- LogP determination : Measure octanol/water partitioning to assess hydrophobicity .
- Permeability assays : Use Caco-2 cell monolayers to correlate structure with intestinal absorption .
- Co-crystallization studies : Solve X-ray structures to identify hydrogen-bonding interactions with solubility-enhancing excipients (e.g., cyclodextrins) .
How can researchers validate the compound’s metabolic pathways in preclinical models?
Advanced Research Question
Elucidate metabolism using:
- Radiolabeling : Synthesize C-labeled analogs and track metabolites via scintillation counting .
- Microsomal incubations : Identify phase I metabolites (e.g., oxidative dechlorination) using human liver microsomes + NADPH .
- Bile duct-cannulated models : Collect bile from rodents to detect phase II conjugates (e.g., glucuronides) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
